
Methyl 4-acetamido-2-chloro-5-iodobenzoate
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Overview
Description
Methyl 4-acetamido-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C10H9ClINO3 and a molecular weight of 353.54 g/mol . It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a chloro group, and an iodo group. This compound is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of Methyl 4-acetamido-2-chloro-5-iodobenzoate typically involves multiple steps:
Starting Material: The synthesis begins with 4-amino-2-chloro-5-iodobenzoic acid.
Acetylation: The amino group is acetylated using acetic anhydride to form 4-acetamido-2-chloro-5-iodobenzoic acid.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-acetamido-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the acetamido group to form carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Methyl 4-acetamido-2-chloro-5-iodobenzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the chloro and iodo substituents makes it a suitable precursor for nucleophilic substitution reactions. This property is exploited in the synthesis of more complex organic molecules.
- Coupling Reactions : It can be used in coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. For instance, the compound can be subjected to palladium-catalyzed cross-coupling reactions, enhancing its utility in synthesizing biologically active compounds.
Case Study: Synthesis of Biologically Active Compounds
A study demonstrated the successful use of this compound in synthesizing derivatives with enhanced pharmacological properties. The compound was reacted with various nucleophiles, leading to a series of new derivatives evaluated for their activity against specific biological targets .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow for modifications leading to bioactive molecules.
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties. The introduction of various substituents at the aromatic ring has been linked to increased cytotoxicity against cancer cell lines.
Case Study: Anticancer Screening
In a recent screening of synthesized derivatives, several compounds derived from this compound demonstrated significant activity against human cancer cell lines, particularly breast and colorectal cancers. The study highlighted how specific modifications could enhance therapeutic efficacy .
Material Science
This compound also finds applications in material science, particularly in developing advanced materials with specific properties.
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
Case Study: Development of High-performance Polymers
Research focused on incorporating this compound into polymer matrices revealed improvements in thermal resistance and mechanical strength. These polymers are being investigated for applications in electronics and aerospace industries .
Data Summary Table
Application Area | Key Uses | Notable Findings |
---|---|---|
Organic Synthesis | Intermediate for nucleophilic substitution | Successful synthesis of complex organic molecules |
Medicinal Chemistry | Anticancer drug development | Derivatives showed significant cytotoxicity |
Material Science | Polymer additive | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-2-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the chloro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Methyl 4-acetamido-2-chloro-5-iodobenzoate can be compared with similar compounds such as:
Methyl 4-acetamido-2-chloro-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-acetamido-2-chloro-5-fluorobenzoate: Contains a fluorine atom instead of iodine.
Methyl 4-acetamido-2-chloro-5-nitrobenzoate: Contains a nitro group instead of iodine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Methyl 4-acetamido-2-chloro-5-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H9ClINO3
- Molecular Weight : 319.54 g/mol
- CAS Number : 143878-24-4
The compound features an acetamido group, which is known for enhancing biological activity through various mechanisms, including interactions with specific proteins and enzymes.
Anticancer Activity
Recent studies have indicated that derivatives of benzoate compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action :
- Case Studies :
Analgesic and Anti-inflammatory Effects
This compound has also been evaluated for analgesic properties. Similar acetamido derivatives have been reported to exhibit significant analgesic effects:
- Pharmacological Evaluation :
- Mechanism :
Comparative Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Anticancer Activity (IC50) | Analgesic Activity (mg/kg) | Mechanism of Action |
---|---|---|---|
This compound | Low μM range | 20 mg/kg (effective) | Inhibition of SHP2 and COX enzymes |
Related Acetamido Derivative | Low μM range | 50 mg/kg (effective) | Inhibition of COX enzymes |
Safety and Toxicity
Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile when administered at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and potential side effects.
Properties
IUPAC Name |
methyl 4-acetamido-2-chloro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)6(3-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGRRTUPLGBKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)Cl)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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